molecular formula C4H5NO4 B1295275 2-Nitrocyclopropane-1-carboxylic acid CAS No. 22882-43-5

2-Nitrocyclopropane-1-carboxylic acid

Cat. No.: B1295275
CAS No.: 22882-43-5
M. Wt: 131.09 g/mol
InChI Key: ZWYGYMZMGJZSMM-PWNYCUMCSA-N
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Description

2-Nitrocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a nitro group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the nitration of cyclopropane derivatives. For instance, cyclopropane can be nitrated using nitric acid in the presence of sulfuric acid to introduce the nitro group. Another method involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields cyclopropylamine derivatives, while oxidation can produce nitrocyclopropane derivatives.

Scientific Research Applications

2-Nitrocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo redox reactions, influencing cellular redox states and potentially affecting signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, impacting the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitropropane: Contains a nitro group but lacks the cyclopropane ring, resulting in different chemical properties.

    Nitrocyclohexane: Larger ring structure compared to cyclopropane, leading to different steric and electronic effects.

Uniqueness: 2-Nitrocyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing nitro group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

22882-43-5

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

(1R,2R)-2-nitrocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

ZWYGYMZMGJZSMM-PWNYCUMCSA-N

SMILES

C1C(C1[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1[C@H]([C@@H]1[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C(C1[N+](=O)[O-])C(=O)O

Pictograms

Irritant

Origin of Product

United States

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